molecular formula C6H11N3O5 B1588249 Beta-D-galactopyranosyl azide CAS No. 35899-89-9

Beta-D-galactopyranosyl azide

Cat. No. B1588249
CAS RN: 35899-89-9
M. Wt: 205.17 g/mol
InChI Key: KSRDTSABQYNYMP-UHFFFAOYSA-N
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Description

Beta-D-galactopyranosyl azide (also known as galactosyl azide) is a novel synthetic compound that has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology. This compound is a highly reactive azide, which means that it can undergo a variety of chemical reactions with other molecules. It has been used to synthesize a range of different compounds, such as polysaccharides, glycosides, and glycoproteins. It has also been used as a reagent for the synthesis of biologically active compounds, such as nucleosides, nucleotides, and peptides. In addition, it has been studied for its potential applications in the fields of drug delivery, gene therapy, and cancer therapy.

Scientific Research Applications

Synthesis of Beta-D-galactopyranosyl Azide

Beta-D-galactopyranosyl azide can be synthesized in a simple one-step process from 0-nitrophenyl-Beta-D-galactopyranoside and azide, catalyzed by E461G-Beta-galactosidase . This synthesis is quantitative in the presence of excess azide and only the Beta anomer is produced .

Inhibition of Cell Growth

The purified Beta-D-galactopyranosyl azide inhibits the growth of Escherichia coli that express Beta-galactosidase . This is because Beta-galactosidase catalyzes the hydrolysis of the Beta-D-galactopyranosyl azide, and the azide that is produced inhibits cell growth . This selective inhibition of growth has potential application in molecular biology screening .

Molecular Biology Screening

The selective inhibition of growth caused by Beta-D-galactopyranosyl azide has potential applications in molecular biology screening . This could be used to identify and study organisms that express Beta-galactosidase .

Production of High Value-Added Oligosaccharides

Beta-D-galactopyranosyl azide has both conventional (hydrolyzing activity) and nonconventional (non-hydrolytic activity) applications due to its transgalactosylation activity . This activity allows it to produce high value-added oligosaccharides .

Food Preservation and Quality Modification

The cold-active Beta-galactosidases, which include Beta-D-galactopyranosyl azide, may be beneficial in a wide variety of activities such as pasteurization of food . This could help improve the quality and shelf-life of food products .

Conversion of Biomass

Cold-active Beta-galactosidases, including Beta-D-galactopyranosyl azide, can also be used in the conversion of biomass . This could potentially provide a more sustainable and environmentally friendly source of energy .

Ambient Biosensors

Cold-active Beta-galactosidases, such as Beta-D-galactopyranosyl azide, can be used in the creation of ambient biosensors . These biosensors could be used to monitor various environmental conditions .

Phytoremediation

Beta-D-galactopyranosyl azide, as a cold-active Beta-galactosidase, can be used in phytoremediation . This is a process that uses plants to remove, transfer, stabilize, and/or destroy contaminants in the soil and groundwater .

Safety and Hazards

Avoid dust formation, inhalation, skin and eye contact. Use personal protective equipment .

  • Future Directions

    • Continue research on its transgalactosylation activity for producing valuable oligosaccharides .
  • Mechanism of Action

    Target of Action

    The primary target of Beta-D-galactopyranosyl azide is the enzyme Arabinogalactan endo-1,4-beta-galactosidase, which is found in Bacillus licheniformis . This enzyme is responsible for hydrolyzing the beta-1,4-galactan linkages of arabinogalactan type I, a pectic substance found in plants such as soybeans .

    Mode of Action

    Beta-D-galactopyranosyl azide interacts with its target, the Arabinogalactan endo-1,4-beta-galactosidase, by being a substrate for this enzyme . The enzyme catalyzes the hydrolysis of the Beta-D-galactopyranosyl azide, and the azide that is produced inhibits cell growth .

    Biochemical Pathways

    Beta-D-galactopyranosyl azide affects the biochemical pathway involving the hydrolysis of the beta-1,4-galactan linkages of arabinogalactan type I . This results in the production of azide, which inhibits cell growth .

    Result of Action

    The molecular and cellular effects of Beta-D-galactopyranosyl azide’s action involve the inhibition of cell growth. This occurs because the Beta-D-galactopyranosyl azide is hydrolyzed by the enzyme Arabinogalactan endo-1,4-beta-galactosidase, and the azide that is produced inhibits cell growth .

    Action Environment

    The action of Beta-D-galactopyranosyl azide can be influenced by environmental factors. For instance, the activity of the enzyme Arabinogalactan endo-1,4-beta-galactosidase, which Beta-D-galactopyranosyl azide targets, can be affected by temperature . Psychrophilic enzymes, which are active at low temperatures, can adjust their stable structure for the reduced kinetic energy at refrigerated temperatures .

    properties

    IUPAC Name

    (2R,3R,4S,5R,6R)-2-azido-6-(hydroxymethyl)oxane-3,4,5-triol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H11N3O5/c7-9-8-6-5(13)4(12)3(11)2(1-10)14-6/h2-6,10-13H,1H2/t2-,3+,4+,5-,6-/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KSRDTSABQYNYMP-FPRJBGLDSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C(C1C(C(C(C(O1)N=[N+]=[N-])O)O)O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)N=[N+]=[N-])O)O)O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H11N3O5
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    205.17 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Beta-D-galactopyranosyl azide

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Q & A

    Q1: What makes Beta-D-galactopyranosyl azide useful in studying enzyme activity?

    A1: Beta-D-galactopyranosyl azide serves as a substrate for the enzyme beta-galactosidase. Unlike typical substrates, the azide leaving group allows researchers to probe the enzyme's mechanism. For instance, studies have shown that Beta-D-galactopyranosyl azide is hydrolyzed by Beta-galactosidase to produce galactose and azide ion at a rate slow enough to be mechanistically informative. [] This property makes it valuable for kinetic studies and mechanistic investigations.

    Q2: How does the structure of Beta-D-galactopyranosyl azide influence its interaction with Beta-galactosidase?

    A2: The azide group in Beta-D-galactopyranosyl azide plays a crucial role in its interaction with Beta-galactosidase. While the enzyme can hydrolyze the compound, it cannot catalyze the reverse reaction, synthesizing Beta-D-galactopyranosyl azide from azide ion and the enzyme-bound galactosyl intermediate. [] This suggests limitations in the enzyme's ability to stabilize the transition state or binding interactions specific to the azide leaving group.

    Q3: Can Beta-D-galactopyranosyl azide be used to synthesize larger carbohydrate structures?

    A3: Yes, Beta-D-galactopyranosyl azide can be utilized as a starting material for the synthesis of more complex oligosaccharides. A novel alpha-galactosynthase, derived from the bacterium Thermotoga maritima, has been shown to effectively use Beta-D-galactopyranosyl azide as a substrate. [] This enzyme catalyzes the formation of alpha-galacto-oligosaccharides, showcasing the potential of Beta-D-galactopyranosyl azide as a building block in chemoenzymatic synthesis.

    Q4: How does the reactivity of Beta-D-galactopyranosyl azide compare to other Beta-galactosidase substrates?

    A4: Studies comparing the reactivity of various substrates, including Beta-D-galactopyranosyl azide, with Beta-galactosidase mutants like E461G provide valuable insights. The E461G mutation significantly enhances the enzyme's affinity for azide as a leaving group, leading to a substantial increase in the equilibrium constant for the transfer of the galactosyl group from the enzyme to azide. [] This highlights how specific mutations can drastically alter substrate preference and reaction outcomes.

    Q5: Can Beta-D-galactopyranosyl azide be utilized in solid-phase synthesis?

    A5: Yes, a derivative of Beta-D-galactopyranosyl azide has been successfully employed in solid-phase synthesis. Researchers synthesized a 2,3,4-tri-O-pivaloylated Beta-D-galactopyranosyl azide with a hydroxy-functionalized spacer at the C-6 position. [] This derivative could be immobilized on a solid support, demonstrating its potential for combinatorial chemistry and the development of glycan arrays.

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